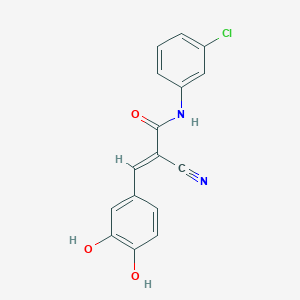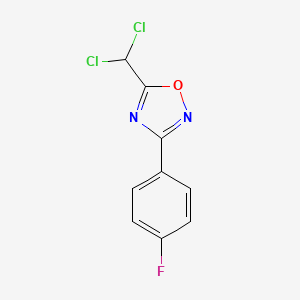![molecular formula C17H14F2N4O4S B10899250 methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B10899250.png)
methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound that features a combination of difluoromethyl, sulfanyl, triazolyl, phenoxy, and furoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the difluoromethyl and sulfanyl groups. The phenoxy and furoate groups are then attached through a series of nucleophilic substitution and esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to improved scalability and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenoxy and furoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the phenoxy or furoate moieties .
Aplicaciones Científicas De Investigación
METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and sulfanyl groups can modulate the compound’s binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-(METHYLTHIO)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE: Similar structure but with a methylthio group instead of a sulfanyl group.
2-(2,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-5-METHYL-1,2,4-TRIAZOL-3-ONE: Contains a triazole ring and difluoromethyl group but differs in other substituents.
Uniqueness
METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluoromethyl and sulfanyl groups, along with the triazole ring, makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C17H14F2N4O4S |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
methyl 5-[[4-[(E)-[3-(difluoromethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C17H14F2N4O4S/c1-25-16(24)13-7-6-12(27-13)9-26-11-4-2-10(3-5-11)8-20-23-15(14(18)19)21-22-17(23)28/h2-8,14H,9H2,1H3,(H,22,28)/b20-8+ |
Clave InChI |
RBOBLWDJLQSFNM-DNTJNYDQSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C(F)F |
SMILES canónico |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C=NN3C(=NNC3=S)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-3-(5-{(E)-[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10899186.png)
![ethyl 4-({(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B10899188.png)
![(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}hydrazinecarboxamide](/img/structure/B10899198.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10899206.png)
![4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899213.png)

![(2E)-2-cyano-3-{4-[(2-methylbenzyl)oxy]phenyl}-N-phenylprop-2-enamide](/img/structure/B10899223.png)

![4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10899238.png)
![N-(4-ethoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10899243.png)
![3-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B10899257.png)
![(4-Phenylpiperazin-1-yl)(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B10899266.png)
![4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899271.png)
